![molecular formula C9H11NO2 B2670196 4-Methoxy-3-methylbenzamide CAS No. 932123-52-9](/img/structure/B2670196.png)
4-Methoxy-3-methylbenzamide
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Overview
Description
Synthesis Analysis
The synthesis of benzamides can be performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . Another method involves the radical mild preparation of β-tosylstyrene from the correspondent alkene and sodium p-toluenesulfinate followed by a β-elimination .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using methods such as IR, 1H NMR, 13C NMR spectroscopic, and elemental methods . The dihedral angle between the amide group and the benzene ring is a key parameter .
Chemical Reactions Analysis
Amides, like “N-Methylbenzamide”, react with azo and diazo compounds to generate toxic gases. They can also form flammable gases when reacting with strong reducing agents .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Methoxy-3-methylbenzamide” include a predicted density of 1.113±0.06 g/cm3 and a predicted boiling point of 263.5±28.0 °C .
Scientific Research Applications
Antioxidant Activity
Benzamides, including 4-Methoxy-3-methylbenzamide, have been found to exhibit antioxidant activity. They can act as free radical scavengers and metal chelating agents . Some synthesized compounds have shown more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .
Antibacterial Activity
Benzamides have demonstrated antibacterial activity against both gram-positive and gram-negative bacteria . This makes them potential candidates for the development of new antibacterial drugs .
Anti-inflammatory and Analgesic Properties
Benzamides have been found to possess anti-inflammatory and analgesic properties . This suggests their potential use in the treatment of conditions associated with inflammation and pain .
Anti-tumor Activity
Benzamides have shown anti-tumor activity, indicating their potential use in cancer treatment . They have been widely used in medical, industrial, biological and potential drug industries .
Anti-platelet Activity
Amide derivatives, including benzamides, have shown anti-platelet activity . This suggests their potential use in preventing blood clots .
Use in Drug Discovery
Amide compounds, including benzamides, have been used in drug discovery . They are found in potential biological molecules, such as natural products, proteins, synthetic intermediates, and commercial drugs .
Use in Industrial Sectors
Amide compounds are broadly used in industrial sectors such as plastic, rubber industry, paper industry, and agriculture .
Synthesis of Bioactive Compounds
Benzamides can be used in the synthesis of bioactive compounds. For example, a copper-based metal-organic framework has been used to promote oxidative couplings, allowing the synthesis of amides in a very effective manner .
Safety and Hazards
properties
IUPAC Name |
4-methoxy-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6-5-7(9(10)11)3-4-8(6)12-2/h3-5H,1-2H3,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXWRQYVEKWWYHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-3-methylbenzamide |
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